molecular formula C16H20N4O3S B11173755 2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11173755
M. Wt: 348.4 g/mol
InChI Key: PNNHBAWKSDHHOY-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The presence of the pyrimidine ring and the sulfonamide group in its structure makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloroethane at low temperatures (0°C) to ensure the stability of the intermediates. After the reaction, the product is purified using column chromatography and recrystallized from methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, the pyrimidine ring can interact with nucleic acids, affecting cellular processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide
  • 2-ethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]butanamide
  • 2-ethyl-N-[4-(4-methyl-2-pyrimidinylsulfamoyl)phenyl]butanamide

Uniqueness

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of the pyrimidine ring and the sulfonamide group. This combination imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C16H20N4O3S/c1-3-12(4-2)15(21)19-13-6-8-14(9-7-13)24(22,23)20-16-17-10-5-11-18-16/h5-12H,3-4H2,1-2H3,(H,19,21)(H,17,18,20)

InChI Key

PNNHBAWKSDHHOY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

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